1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets, such as dna topoisomerases, leading to changes in their function .
Biochemical Pathways
Given its potential interaction with dna topoisomerases, it may affect dna replication and transcription processes .
Result of Action
Its potential inhibition of dna topoisomerases could lead to disruptions in dna replication and transcription .
Preparation Methods
The synthesis of 1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Introduction of the Butylphenyl Group: The butylphenyl group is introduced via a substitution reaction, where a suitable precursor reacts with a butylphenyl halide.
Cyclopentyl Group Addition: The cyclopentyl group is added through a nucleophilic substitution reaction.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(4-butylphenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but without the methyl group, leading to different chemical and biological properties.
1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: The carboxamide group is replaced by a carboxylic acid group, affecting its reactivity and solubility.
1-(4-butylphenyl)-N-cyclopentyl-5-methyl-1H-1,2,3-triazole-4-methanol: The carboxamide group is replaced by a hydroxyl group, leading to different hydrogen bonding interactions and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-butylphenyl)-N-cyclopentyl-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-3-4-7-15-10-12-17(13-11-15)23-14(2)18(21-22-23)19(24)20-16-8-5-6-9-16/h10-13,16H,3-9H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKRXGWGHJANEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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